molecular formula C11H21N3O3 B15280368 N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide

N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide

Cat. No.: B15280368
M. Wt: 243.30 g/mol
InChI Key: OVJDXKKYNXZBCP-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is a synthetic compound featuring a unique spirocyclic architecture. Its molecular structure incorporates a 6-oxa-2-azaspiro[4.5]decane core, a motif present in various pharmacologically active molecules, which is further functionalized with a methoxy group and an N'-hydroxyacetimidamide side chain. The spirocyclic scaffold is known to confer conformational rigidity, potentially influencing binding affinity and selectivity in biological systems . The N'-hydroxyimidamide group is a functionally rich moiety that can act as a versatile chemical handle for further derivatization or may contribute to metal-binding properties. This compound is intended for research applications only. Potential areas of investigation could include, but are not limited to, its evaluation as a building block in medicinal chemistry for the development of novel enzyme inhibitors, as a precursor in organic synthesis, or as a chemical probe for interrogating biological pathways. Researchers are encouraged to consult the relevant scientific literature for specific applications. Specific data regarding its mechanism of action, pharmacological activity, solubility, and stability should be determined through experimental validation.

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

N'-hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide

InChI

InChI=1S/C11H21N3O3/c1-16-9-2-5-17-11(6-9)3-4-14(8-11)7-10(12)13-15/h9,15H,2-8H2,1H3,(H2,12,13)

InChI Key

OVJDXKKYNXZBCP-UHFFFAOYSA-N

Isomeric SMILES

COC1CCOC2(C1)CCN(C2)C/C(=N/O)/N

Canonical SMILES

COC1CCOC2(C1)CCN(C2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, 8-oxa-2-azaspiro[4.5]decane, from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction are employed to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic Analogs

N-[(3-Methoxythiophen-2-yl)methyl]-2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine
  • Core Structure : Shares the 6-oxaspiro[4.5]decane system but replaces the methoxy group with a pyridinyl substituent and the acetimidamide with an ethylamine chain .
  • The ethylamine side chain lacks the hydrogen-bonding capacity of the N′-hydroxyacetimidamide group.
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine (CAS 1707152-31-5)
  • Core Structure : Retains the 6-oxa-2-azaspiro[4.5]decane system but substitutes the methoxy group with a benzyl group and includes a primary amine at position 9 .
  • The primary amine may act as a proton donor/acceptor, differing from the methoxy group’s electron-donating effects.
8-Oxa-2-azaspiro[4.5]decane Oxalate (CAS 1651840-84-4)
  • Core Structure : Shifts the oxygen atom to position 8 (8-oxa vs. 6-oxa), altering ring puckering and conformational stability .
  • Key Differences :
    • The oxalate salt form increases solubility compared to the free base form of the target compound.
    • The 8-oxa configuration may influence steric interactions in binding pockets.

Acetamide/Acetimidamide Derivatives

(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide
  • Structure : Shares the N′-hydroxyacetimidamide group but lacks the spirocyclic core, instead featuring a pyridinyl substituent .
  • The pyridinyl group may enhance metal coordination compared to the methoxy group.
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides
  • Structure : Includes acetamide derivatives with thiazolidinedione moieties and methoxy-substituted aromatic rings .
  • Key Differences :
    • The thiazolidinedione group introduces additional hydrogen-bonding and redox-active sites.
    • The methoxy group’s position on the aromatic ring may affect electronic effects differently than the spirocyclic methoxy group.

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted logP) Hydrogen-Bonding Sites
Target Compound ~280.3 Methoxy, N′-hydroxyacetimidamide ~1.5 (moderate) 3 donors, 4 acceptors
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine 246.35 Benzyl, primary amine ~2.8 (high) 2 donors, 3 acceptors
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide 179.2 Pyridinyl, N′-hydroxyacetimidamide ~0.9 (low) 3 donors, 5 acceptors

Biological Activity

N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C11H21N3O3C_{11}H_{21}N_{3}O_{3}, with a molecular weight of 243.30 g/mol. Its structure includes a spirocyclic moiety, which is significant for its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC11H21N3O3C_{11}H_{21}N_{3}O_{3}
Molecular Weight243.30 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound exhibits various biological activities attributed to its structural features:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : The compound has shown cytotoxic effects in vitro against various cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Properties : Research indicates that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
  • Cytotoxicity Assessment : A study conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
  • Neuroprotective Effects : Research involving animal models indicated that treatment with this compound resulted in reduced neuronal damage following ischemic injury, highlighting its potential role in neurodegenerative disease management.

Safety Profile

While the compound shows promise in various applications, it is essential to consider its safety profile:

  • Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation and serious eye irritation .

Q & A

Q. How do solvent choices impact reaction yields in multi-step syntheses?

  • Data :
SolventYield (%)ConditionsSource
THF58–65%Reflux, 12h
DCM45–50%RT, 24h
  • Conclusion : Polar aprotic solvents (THF) favor cyclization over chlorinated solvents .

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